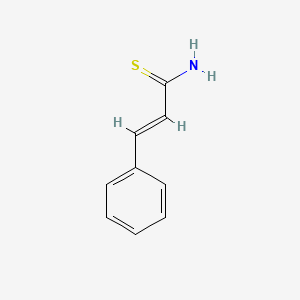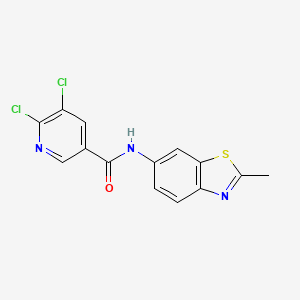
1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom at position 1 and an amine group at position 3. The structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another approach is the cycloaddition of 1,3-dipoles to dipolarophiles . These methods typically require specific reaction conditions, such as the use of solvents like methanol and reducing agents like sodium borohydride .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The amine group at position 3 can participate in substitution reactions with electrophiles, forming substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include methanol as a solvent, sodium borohydride as a reducing agent, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modulating their activity . These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory actions.
Comparison with Similar Compounds
1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
- 1-tert-butyl-1H-pyrazol-4-amine hydrochloride
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H15N3 |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2-tert-butyl-3,4-dihydropyrazol-5-amine |
InChI |
InChI=1S/C7H15N3/c1-7(2,3)10-5-4-6(8)9-10/h4-5H2,1-3H3,(H2,8,9) |
InChI Key |
NDWKKEQSTDZTHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CCC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


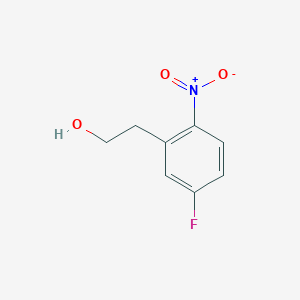
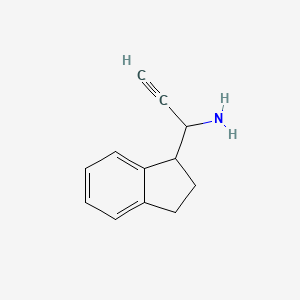
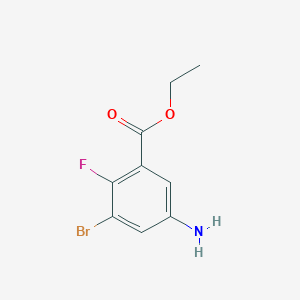
![1,5-Dioxaspiro[2.4]heptan-7-ol](/img/structure/B13574933.png)
![2-Methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B13574938.png)
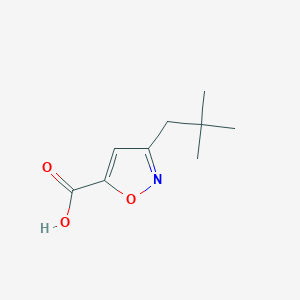

![2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}aceticacid](/img/structure/B13574969.png)
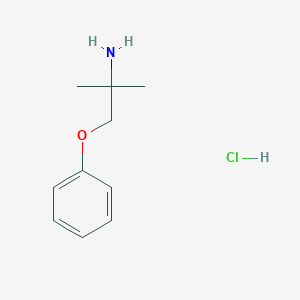
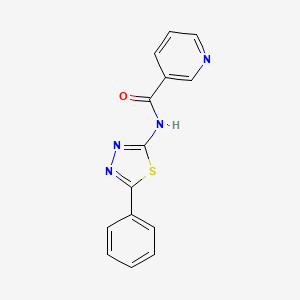
![7,8-difluoro-N-[1-(4-fluorophenyl)-4-methylpent-4-en-2-yl]quinoline-3-carboxamide](/img/structure/B13574983.png)
![tert-Butyl (7-(hydroxymethyl)spiro[3.5]nonan-2-yl)carbamate](/img/structure/B13574984.png)
